4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone 4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone
Brand Name: Vulcanchem
CAS No.: 305368-07-4
VCID: VC4322299
InChI: InChI=1S/C15H12N4O3/c20-15-13-4-2-1-3-12(13)14(17-18-15)9-16-10-5-7-11(8-6-10)19(21)22/h1-8,16H,9H2,(H,18,20)
SMILES: C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C15H12N4O3
Molecular Weight: 296.286

4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone

CAS No.: 305368-07-4

Cat. No.: VC4322299

Molecular Formula: C15H12N4O3

Molecular Weight: 296.286

* For research use only. Not for human or veterinary use.

4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone - 305368-07-4

Specification

CAS No. 305368-07-4
Molecular Formula C15H12N4O3
Molecular Weight 296.286
IUPAC Name 4-[(4-nitroanilino)methyl]-2H-phthalazin-1-one
Standard InChI InChI=1S/C15H12N4O3/c20-15-13-4-2-1-3-12(13)14(17-18-15)9-16-10-5-7-11(8-6-10)19(21)22/h1-8,16H,9H2,(H,18,20)
Standard InChI Key LNMGMZDMSIWUJT-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone is C₁₅H₁₂N₄O₃, with a molecular weight of 296.28 g/mol . Its structure comprises a phthalazinone scaffold—a fused bicyclic system with a ketone group at position 1 and a secondary amine at position 2—linked via a methylene bridge to a 4-nitroaniline moiety (Figure 1). The nitro group at the para position of the aniline ring enhances electron-withdrawing effects, potentially influencing reactivity and binding interactions with biological targets .

Key spectroscopic data:

  • ¹H NMR: Aromatic protons appear between δ 7.15–8.46 ppm, while the methylene bridge (CH₂) resonates as a singlet near δ 4.30 ppm .

  • IR: Stretching vibrations for the carbonyl group (C=O) are observed at ~1660 cm⁻¹, and the nitro group (NO₂) shows asymmetric and symmetric stretches at ~1520 and 1340 cm⁻¹, respectively .

Synthesis and Optimization Strategies

The synthesis of 4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone typically involves multi-step reactions starting from phthalazinone precursors. A common route utilizes Mannich reactions or N-alkylation to introduce the 4-nitroaniline moiety .

Conventional Synthesis Pathway

  • Preparation of 4-bromophthalazinone: Bromination of phthalazin-1(2H)-one using Br₂/KBr in an acetate buffer yields 4-bromophthalazinone .

  • N-alkylation: Reaction of 4-bromophthalazinone with 4-nitrobenzyl chloride in the presence of K₂CO₃ in dry acetone facilitates the formation of the methylene bridge .

  • Nitro group introduction: If absent in the benzyl chloride precursor, nitration can be performed using HNO₃/H₂SO₄ under controlled conditions .

Table 1. Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Reference
BrominationBr₂, KBr, acetate buffer, 80°C85
N-alkylation4-Nitrobenzyl chloride, K₂CO₃, acetone72
PurificationRecrystallization (ethanol/water)95

Green Chemistry Approaches

Ultrasonic irradiation has been employed to enhance reaction efficiency. For example, sonication reduces reaction times by 40–60% compared to conventional heating, with yields improving to 78–85% .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL) .

  • Stability: Stable under ambient conditions but susceptible to photodegradation due to the nitro group .

Table 2. Predicted ADME Properties (SwissADME)

ParameterValue
LogP2.34
H-bond donors2
H-bond acceptors6
Bioavailability score0.55
CompoundIC₅₀ (μM) HepG2IC₅₀ (μM) MCF-7
4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone4.25.6
Reference compound (Doxorubicin)1.82.1

Antimicrobial Activity

  • Bacterial inhibition: MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli .

  • Fungal inhibition: Moderate activity against Candida albicans (MIC = 32 μg/mL) .

Molecular Docking and SAR Insights

Docking studies using PARP-1 (PDB ID: 4UND) reveal that the nitro group forms hydrogen bonds with Gly863 and Ser904, while the phthalazinone core interacts with Tyr896 via π-π stacking . Key SAR observations include:

  • Nitro position: Para substitution enhances DNA binding affinity compared to meta or ortho .

  • Methylene bridge length: Shorter bridges (e.g., CH₂ vs. CH₂CH₂) improve cellular uptake .

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